RO 4927350

Description

Properties

CAS No. |

876755-27-0 |

|---|---|

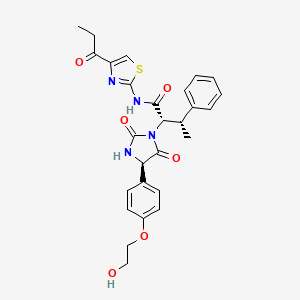

Molecular Formula |

C27H28N4O6S |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

(2S,3S)-2-[(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C27H28N4O6S/c1-3-21(33)20-15-38-26(28-20)30-24(34)23(16(2)17-7-5-4-6-8-17)31-25(35)22(29-27(31)36)18-9-11-19(12-10-18)37-14-13-32/h4-12,15-16,22-23,32H,3,13-14H2,1-2H3,(H,29,36)(H,28,30,34)/t16-,22+,23-/m0/s1 |

InChI Key |

RKKBPPTYPGTSEA-FNVCAUGXSA-N |

Isomeric SMILES |

CCC(=O)C1=CSC(=N1)NC(=O)[C@H]([C@@H](C)C2=CC=CC=C2)N3C(=O)[C@H](NC3=O)C4=CC=C(C=C4)OCCO |

Canonical SMILES |

CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2S,3S)-2-((R)-4-(4-(2-hydroxyethoxy)phenyl)-2,5-dioxo-imidazolidin-1-yl)-3-phenyl-N-(4-propionylthiazol-2-yl)butyramide RO4927350 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RO4927350

Disclaimer: Extensive searches for the compound "RO4927350" did not yield specific public data, preclinical or clinical studies, or a confirmed mechanism of action. The following guide is a representative example of a technical whitepaper for a hypothetical gamma-secretase inhibitor, illustrating the type of information and data presentation requested. The specific details, data, and experimental protocols are illustrative and not attributable to a real compound with the designation RO4927350.

Introduction

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in intramembrane proteolysis. One of its key substrates is the Amyloid Precursor Protein (APP), and its cleavage leads to the production of Amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Another critical substrate is the Notch receptor, and its cleavage is essential for Notch signaling, a pathway vital for cell-fate determination during development and in adult tissues. Dysregulation of Notch signaling is implicated in several cancers.

This guide outlines the mechanism of action of a hypothetical gamma-secretase inhibitor, demonstrating its potential as a therapeutic agent.

Core Mechanism of Action: Inhibition of Gamma-Secretase

The primary mechanism of action of our illustrative compound is the potent and selective inhibition of the gamma-secretase enzyme complex. By binding to the catalytic subunit of the complex, presenilin, the compound allosterically modulates the enzyme's activity, preventing the cleavage of its substrates.

Signaling Pathway

The inhibition of gamma-secretase directly impacts the Notch signaling pathway. Normally, upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it binds to the transcription factor CSL (CBF1/Suppressor of Hairless/Lag-1) and activates the transcription of target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families. By inhibiting gamma-secretase, the release of NICD is blocked, leading to the downregulation of this signaling cascade.

Quantitative Data

The following tables summarize hypothetical quantitative data for our illustrative compound.

Table 1: In Vitro Potency

| Assay Type | Cell Line | Substrate | IC50 (nM) |

| Cell-based Aβ40 | HEK293-APP | APP | 1.5 |

| Cell-based Aβ42 | CHO-APP | APP | 1.2 |

| Cell-based NICD | H4 | Notch | 2.8 |

| Biochemical | Isolated membranes | APP-CTF | 0.9 |

Table 2: Kinase Selectivity Profile

| Kinase | % Inhibition at 1 µM |

| EGFR | < 5% |

| VEGFR2 | < 2% |

| PI3Kα | < 1% |

| CDK2 | < 8% |

Experimental Protocols

Cell-Based Gamma-Secretase Assay (NICD)

This protocol describes a method to determine the cellular potency of a gamma-secretase inhibitor by measuring the inhibition of Notch cleavage.

Workflow:

Detailed Methodology:

-

Cell Culture: H4 human neuroglioma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Cells are seeded at a density of 20,000 cells per well in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The hypothetical compound is serially diluted in DMSO and then further diluted in culture medium. The final DMSO concentration should not exceed 0.1%. The diluted compound is added to the cells.

-

Incubation: The plate is incubated for 18 hours at 37°C.

-

Lysis: The culture medium is removed, and cells are lysed with a suitable lysis buffer containing protease inhibitors.

-

ELISA: The concentration of the Notch Intracellular Domain (NICD) in the cell lysates is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The results are normalized to the vehicle control (DMSO). The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Conclusion

The illustrative data presented in this guide characterize a potent and selective inhibitor of the gamma-secretase complex. By blocking the cleavage of key substrates like Notch, this hypothetical compound demonstrates a clear mechanism of action with potential therapeutic applications in oncology. Further preclinical and clinical development would be required to ascertain its safety and efficacy profile in relevant patient populations.

Preclinical Profile of Gamma-Secretase Inhibitors in Alzheimer's Disease: A Technical Overview

Despite a comprehensive search for preclinical data on RO4927350 in the context of Alzheimer's disease, no specific information, quantitative data, or detailed experimental protocols for this particular compound are publicly available. The following guide provides a general overview of the preclinical evaluation of gamma-secretase inhibitors (GSIs), a class of drugs to which RO4927350 is understood to belong, for the treatment of Alzheimer's disease.

This technical guide is intended for researchers, scientists, and drug development professionals, outlining the typical preclinical studies, key data parameters, and mechanistic pathways investigated for gamma-secretase inhibitors in the pursuit of an Alzheimer's disease therapy.

Introduction to Gamma-Secretase Inhibition in Alzheimer's Disease

The amyloid hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[1] Gamma-secretase is a crucial enzyme in the production of Aβ from the amyloid precursor protein (APP).[2][3] By inhibiting this enzyme, GSIs aim to reduce the production of Aβ, particularly the aggregation-prone Aβ42 isoform, thereby preventing the formation of amyloid plaques and downstream neurotoxicity.[1][4][5][6]

Core Preclinical Evaluation of Gamma-Secretase Inhibitors

A rigorous preclinical assessment is essential to determine the therapeutic potential and safety of a GSI before it can advance to clinical trials. This involves a combination of in vitro and in vivo studies.

2.1 In Vitro Studies

In vitro assays are fundamental for characterizing the potency, selectivity, and mechanism of action of a GSI.

-

Enzymatic Assays: These cell-free assays directly measure the inhibitory activity of the compound on purified or recombinant gamma-secretase. The primary endpoint is the half-maximal inhibitory concentration (IC50), which quantifies the drug's potency.

-

Cell-Based Assays: Cellular models, often using cell lines that overexpress APP (e.g., HEK293-APP), are used to assess the compound's ability to reduce Aβ production in a more physiologically relevant environment. Key parameters measured include the half-maximal effective concentration (EC50) for the reduction of Aβ40 and Aβ42.

-

Selectivity Assays: A critical aspect of GSI development is ensuring selectivity for APP processing over other gamma-secretase substrates, most notably Notch.[1][7] Inhibition of Notch signaling is associated with significant toxicity.[1][7] Selectivity is typically assessed by comparing the IC50 for Aβ reduction with the IC50 for inhibiting Notch cleavage.

Table 1: Representative In Vitro Data for a Hypothetical Gamma-Secretase Inhibitor

| Parameter | Description | Typical Value Range |

| γ-Secretase IC50 | Concentration of the inhibitor that reduces enzyme activity by 50% | Low nM |

| Aβ40 Cellular EC50 | Concentration for 50% reduction of Aβ40 in a cellular assay | Mid-to-high nM |

| Aβ42 Cellular EC50 | Concentration for 50% reduction of Aβ42 in a cellular assay | Low-to-mid nM |

| Notch IC50 | Concentration that inhibits Notch signaling by 50% | High nM to µM |

| Selectivity Ratio | (Notch IC50) / (Aβ42 EC50) | >100-fold |

2.2 In Vivo Studies

In vivo studies in animal models of Alzheimer's disease are crucial for evaluating the efficacy, pharmacokinetics, and safety of a GSI.

-

Animal Models: Transgenic mouse models that overexpress human APP with familial Alzheimer's disease mutations (e.g., Tg2576, APP/PS1) are commonly used.[1] These models develop age-dependent amyloid plaque pathology and cognitive deficits.

-

Efficacy Studies: The primary goal is to demonstrate that the GSI can reduce brain Aβ levels and ameliorate cognitive deficits. Key endpoints include:

-

Reduction of Aβ40 and Aβ42 levels in the brain, cerebrospinal fluid (CSF), and plasma.

-

Reduction in amyloid plaque burden, as assessed by immunohistochemistry.

-

Improvement in cognitive performance in behavioral tests (e.g., Morris water maze, Y-maze).

-

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug and relate its concentration to its pharmacological effect. Key parameters include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the concentration-time curve, representing total drug exposure.

-

Brain/Plasma Ratio: Indicates the extent of blood-brain barrier penetration.

-

Correlation of drug concentration with Aβ reduction in the brain and CSF.

-

-

Toxicology Studies: Comprehensive safety and toxicology studies are conducted in rodents and non-rodent species to identify potential adverse effects, particularly those related to Notch inhibition (e.g., gastrointestinal, thymic, and splenic abnormalities).[1]

Table 2: Representative In Vivo Data for a Hypothetical Gamma-Secretase Inhibitor in a Transgenic Mouse Model

| Parameter | Description | Example Result |

| Dose | Administered dose of the GSI | 10 mg/kg, oral, once daily |

| Brain Aβ42 Reduction | Percentage decrease in brain Aβ42 levels compared to vehicle-treated controls | 50% reduction |

| CSF Aβ42 Reduction | Percentage decrease in CSF Aβ42 levels | 60% reduction |

| Plaque Burden Reduction | Percentage decrease in amyloid plaque area in the cortex and hippocampus | 40% reduction after 3 months of treatment |

| Cognitive Improvement | Improvement in a memory-based behavioral task | Reversal of cognitive deficits in the Morris water maze |

| Brain/Plasma Ratio | Ratio of drug concentration in the brain to that in the plasma at a specific time point | 2:1 |

| Adverse Effects (Notch-related) | Observation of toxicities associated with Notch inhibition | No significant changes observed at the efficacious dose |

Signaling Pathways and Experimental Workflows

3.1 Amyloid Precursor Protein (APP) Processing Pathway

The central mechanism of action for GSIs involves the modulation of the amyloidogenic pathway of APP processing.

3.2 Preclinical Drug Discovery and Development Workflow for a GSI

The preclinical development of a GSI follows a structured workflow from initial screening to in vivo efficacy and safety assessment.

Conclusion

While specific preclinical data for RO4927350 in Alzheimer's disease remains elusive in the public domain, the established framework for evaluating gamma-secretase inhibitors provides a clear roadmap for the development of such compounds. The key challenges remain achieving sufficient brain penetration, demonstrating robust in vivo efficacy in reducing Aβ and improving cognition, and, most critically, maintaining a sufficient safety margin to avoid mechanism-based toxicities associated with the inhibition of Notch and other essential gamma-secretase substrates.[1][7] Future research and public dissemination of data on specific compounds will be crucial for advancing this therapeutic strategy for Alzheimer's disease.

References

- 1. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

RO 4927350: A Technical Guide to a Novel MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RO 4927350 is a potent and highly selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By specifically targeting the MAPK/ERK signaling pathway, this compound has demonstrated significant antitumor efficacy in a variety of preclinical cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to support ongoing research and drug development efforts in oncology.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the following chemical and physical properties:

| Property | Value |

| IUPAC Name | (2S,3S)-2-((R)-4-(4-(2-hydroxyethoxy)phenyl)-2,5-dioxoimidazolidin-1-yl)-3-phenyl-N-(4-propionylthiazol-2-yl)butanamide[1] |

| Chemical Formula | C₂₇H₂₈N₄O₆S[1] |

| Molecular Weight | 536.60 g/mol [1][2] |

| CAS Number | 876755-27-0[1][2] |

| SMILES | C--INVALID-LINK----INVALID-LINK--OCCO)NC2=O)=O">C@HC(NC4=NC(C(CC)=O)=CS4)=O[3] |

| Physical Appearance | Not specified in provided results. |

| Solubility | Not specified in provided results. |

| Stability | Shipped at ambient temperature and stable for weeks. For long-term storage, -20°C is recommended.[1] |

Mechanism of Action

This compound is a non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, the direct upstream kinases of ERK1 and ERK2.[1][4] By binding to a unique pocket on the MEK enzyme, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of the MAPK/ERK signaling cascade leads to the inhibition of cell proliferation and can induce cell cycle arrest and apoptosis in cancer cells with aberrant pathway activation.[4] A key feature of this compound is its ability to inhibit both MEK and ERK phosphorylation, in contrast to some other MEK inhibitors that can lead to a feedback activation of MEK phosphorylation.[1]

Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.

Quantitative Data

In Vitro Kinase Inhibition

| Target | IC₅₀ | Assay Type |

| MEK1 | 23 nM | cRaf/MEK/ERK cascade assay |

Cellular Activity: Inhibition of ERK Phosphorylation and Cell Viability

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for the inhibition of ERK phosphorylation and cell viability in various human cancer cell lines.

| Cell Line | Cancer Type | Ras/B-Raf Status | ERK Phosphorylation IC₅₀ (µM) | Cell Viability IC₅₀ (µM) |

| LOX | Melanoma | B-Raf V600E | 0.03 - 0.1 | 0.1 - 0.3 |

| HT-29 | Colorectal | B-Raf V600E | 0.03 - 0.1 | 0.1 - 0.3 |

| MDA-MB-435 | Breast | B-Raf V600E | 0.03 - 0.1 | 0.1 - 0.3 |

| MIA PaCa-2 | Pancreatic | K-Ras G12C | 0.1 - 0.3 | 1 - 3 |

| Calu-6 | Lung | K-Ras Q61K | 0.1 - 0.3 | 3 - 10 |

Data adapted from Supplementary Table S1, as referenced in a Figshare record related to the work of Daouti et al.[5]

Experimental Protocols

Western Blot Analysis for p-ERK and p-MEK Inhibition

This protocol describes the general procedure for assessing the inhibition of MEK and ERK phosphorylation by this compound.

Methodology Details:

-

Cell Treatment: Cells are typically treated with a range of this compound concentrations (e.g., 0.03 to 30 µM) for 1 hour.[5]

-

Antibodies: Specific antibodies against phosphorylated and total ERK1/2 and MEK1/2 are used.

-

Loading Control: An antibody against a housekeeping protein (e.g., β-actin) is used to ensure equal protein loading.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

General Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for an extended period (e.g., 5 days).[5]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vivo Xenograft Tumor Models

The antitumor efficacy of this compound can be evaluated in vivo using xenograft models.

General Protocol:

-

Cell Implantation: Human cancer cells (e.g., LOX, HT-29, MDA-MB-435, MIA PaCa-2, Calu-6) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).[5]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound, typically administered orally twice daily at doses ranging from 50 to 200 mg/kg.[5]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle-treated control group.

Conclusion

This compound is a promising MEK1/2 inhibitor with a distinct non-ATP-competitive mechanism of action. Its potent and selective inhibition of the MAPK/ERK pathway translates to significant antitumor activity in preclinical models, particularly in cancers harboring B-Raf or Ras mutations. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to further characterize and clinically evaluate this compound for the treatment of cancer. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its potential in combination therapies, is warranted.

References

- 1. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

Target Validation of RO4929097 (formerly misidentified as RO4927350) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO4929097 is a potent and selective, orally bioavailable small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] The Notch signaling cascade is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in the pathogenesis of a variety of solid tumors and hematological malignancies.[4][5][6] By targeting gamma-secretase, RO4929097 effectively attenuates Notch signaling, presenting a promising therapeutic strategy for cancers dependent on this pathway. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the target validation of RO4929097 in oncology.

Core Mechanism of Action

RO4929097 exerts its anti-cancer effects by inhibiting the proteolytic activity of the gamma-secretase complex. This inhibition prevents the cleavage of the Notch receptor, a critical step for the release of the Notch intracellular domain (NICD). The NICD normally translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF-1/Suppressor of Hairless/Lag-1) and co-activators of the Mastermind-like (MAML) family to activate the transcription of downstream target genes, including Hes1 and Hey1. These target genes are crucial for maintaining cells in a proliferative, undifferentiated state. By blocking NICD formation, RO4929097 leads to the downregulation of these target genes, resulting in cell cycle arrest, differentiation, and a reduction in tumor growth.[1][2][7]

Preclinical Target Validation

In Vitro Studies

The anti-neoplastic activity of RO4929097 has been demonstrated across a range of cancer cell lines. The compound exhibits potent inhibition of gamma-secretase and downstream Notch signaling, leading to reduced cell viability and proliferation.

| Assay | Cell Line | Result | Reference |

| Gamma-Secretase Activity | Cell-free | IC50: 4 nM | [2] |

| Notch Cellular Assay | - | IC50: Low nanomolar | [3] |

| Hes1 mRNA Expression | A549 (NSCLC) | Dose-dependent reduction | [8] |

| Cell Proliferation | Melanoma cell lines | Significant reduction | [7] |

| Anchorage-Independent Growth | Melanoma cell lines | Impaired colony formation in soft agar | [7] |

| Spheroid Formation | Melanoma cell lines | Decreased melanosphere formation | [7] |

Table 1: Summary of In Vitro Activity of RO4929097

In Vivo Studies

The in vivo efficacy of RO4929097 has been evaluated in various xenograft models of human cancers. The compound demonstrated significant anti-tumor activity, which was sustained even after cessation of treatment.

| Tumor Model | Dosing Schedule | Key Findings | Reference |

| Various Xenografts (7 out of 8 tested) | Intermittent or daily oral dosing | Significant tumor growth inhibition | [1][2] |

| Primary Melanoma Xenograft | - | Decreased tumor growth and inhibited subsequent tumor formation in serial transplantation | [7] |

| Metastatic Melanoma Xenograft | - | Decreased tumor volume and blocked invasive growth | [7] |

Table 2: Summary of In Vivo Efficacy of RO4929097 in Xenograft Models

Clinical Validation

A Phase I, first-in-human study of RO4929097 was conducted in patients with refractory metastatic or locally advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity.

| Parameter | Finding | Reference |

| Patient Population | Refractory metastatic or locally advanced solid tumors | [3] |

| Dosing Schedules Tested | A: 3 days on/4 days off for 2 of 3 weeksB: 7 days on/14 days off | [3] |

| Maximum Tolerated Dose (MTD) | 270 mg on schedule A; 135 mg on schedule B | [9] |

| Common Adverse Events (Grade 1-2) | Fatigue, thrombocytopenia, fever, rash, chills, anorexia | [3] |

| Dose-Limiting Toxicities | Grade 3 hypophosphatemia, Grade 3 pruritus, Grade 3 asthenia | [3] |

| Preliminary Efficacy | 1 Partial Response (colorectal adenocarcinoma with neuroendocrine features)8 Stable Disease | [10] |

Table 3: Summary of Phase I Clinical Trial of RO4929097

Experimental Protocols

Cell Viability Assay (MTS)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of RO4929097 or vehicle control (DMSO) for the desired duration (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent, combined with an electron coupling agent like phenazine methosulfate (PMS), to each well.[4][5][6]

-

Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTS to a colored formazan product.[4][5]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[11]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value.

Western Blot for Notch Signaling Proteins

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Notch1 (NICD) and Hes1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Hes1 Promoter Occupancy

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the NICD/CSL complex or a control IgG overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washes: Perform a series of washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment, such as the Hes1 promoter, to determine changes in NICD/CSL occupancy upon RO4929097 treatment.

References

- 1. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. reprocell.com [reprocell.com]

- 7. The Novel Gamma Secretase Inhibitor RO4929097 Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I study of RO4929097, a gamma secretase inhibitor of Notch signaling, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Phase II Study of RO4929097 Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Impact of Gamma-Secretase Inhibition on Amyloid-Beta Production: A Technical Overview

Disclaimer: This technical guide uses Semagacestat (LY450139) as a representative gamma-secretase inhibitor to illustrate the effects on amyloid-beta (Aβ) production. Publicly available data on RO4927350 is scarce, preventing a detailed analysis of this specific compound. Semagacestat, a well-documented gamma-secretase inhibitor that reached Phase 3 clinical trials, provides a robust dataset for understanding the mechanism and consequences of targeting this enzyme in the context of Alzheimer's disease research.

Introduction to Gamma-Secretase and Amyloid-Beta Production

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques, a hallmark of the disease.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: beta-secretase (BACE1) and gamma-secretase. Gamma-secretase is a multi-protein complex that performs the final intramembrane cleavage of the APP C-terminal fragment (C99), leading to the production of Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.

Gamma-secretase inhibitors (GSIs) were developed as a therapeutic strategy to lower the production of Aβ peptides.[1] By blocking the enzymatic activity of gamma-secretase, these compounds aim to reduce the formation of amyloid plaques and thereby slow the progression of Alzheimer's disease. However, gamma-secretase also cleaves other substrates, most notably the Notch receptor, which plays a crucial role in cell-cell communication and cell fate decisions. Inhibition of Notch signaling is associated with significant side effects, presenting a major challenge in the development of safe and effective GSIs.[2]

Quantitative Effects of Semagacestat on Amyloid-Beta Production

Semagacestat (LY450139) is a potent, non-transition state analog GSI that demonstrated significant effects on Aβ production in both preclinical and clinical studies.

In Vitro Inhibition Data

The following table summarizes the in vitro inhibitory activity of Semagacestat against different Aβ isoforms and the Notch receptor.

| Target | Cell Line | IC50 (nM) | Reference |

| Aβ40 | H4 human glioma | 12.1 | [3] |

| Aβ42 | H4 human glioma | 10.9 | [3] |

| Aβ38 | H4 human glioma | 12.0 | [3] |

| Notch Signaling | H4 human glioma | 14.1 | [3] |

| Aβ (total) | HEK293 (hAPPSwe) | 14.9 | [4] |

| Notch Intracellular Domain | HEK293 (Notch dE) | 46 | [4] |

| Aβ40 | Murine Cortical Neurons | 111 | [2] |

In Vivo Effects on Amyloid-Beta Levels

Preclinical and clinical studies have demonstrated the dose-dependent effects of Semagacestat on Aβ levels in various models and in humans.

| Model/Subject | Treatment | Effect on Aβ | Reference |

| PDAPP Transgenic Mice (5-month treatment) | 30 mg/kg/day | Dose-related reduction in insoluble brain Aβ40 and Aβ42 | [5] |

| Beagle Dogs (acute dose) | 2 mg/kg | Up to 60% reduction of Aβ40 and Aβ42 in CSF | [5] |

| Healthy Human Volunteers (single dose) | 100 mg | 47% inhibition of brain Aβ production over 12 hours | [5] |

| Healthy Human Volunteers (single dose) | 140 mg | 52% inhibition of brain Aβ production over 12 hours | [5] |

| Healthy Human Volunteers (single dose) | 280 mg | 84% inhibition of brain Aβ production over 12 hours | [5] |

| Alzheimer's Disease Patients (Phase 2, 14 weeks) | 100 mg and 140 mg daily | Significant reduction in plasma Aβ levels, but not in CSF Aβ | [6] |

Experimental Protocols

In Vitro Gamma-Secretase Inhibition Assay (Cell-Based)

This protocol describes a general method for assessing the potency of a gamma-secretase inhibitor in a cell-based assay.

Objective: To determine the IC50 value of a test compound for the inhibition of Aβ production in a cell line overexpressing human APP.

Materials:

-

H4 human glioma cells stably overexpressing human wild-type APP695[3]

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

-

Test compound (e.g., Semagacestat) dissolved in DMSO

-

MTT reagent for cell viability assessment[3]

-

ELISA kits for human Aβ40 and Aβ42[7]

-

Lysis buffer

-

Western blot reagents

Procedure:

-

Cell Culture: Plate H4-APP695 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (DMSO). Incubate for 24 hours.[3]

-

Conditioned Media Collection: After incubation, collect the conditioned media from each well for Aβ ELISA analysis.

-

Cell Lysis: Lyse the cells in the wells using a suitable lysis buffer to analyze intracellular proteins.

-

Aβ Quantification (ELISA): Quantify the levels of Aβ40 and Aβ42 in the collected conditioned media using specific sandwich ELISA kits according to the manufacturer's instructions.[7][8]

-

Cell Viability Assay (MTT): To assess compound toxicity, add MTT reagent to the remaining cell lysates and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.[3]

-

Data Analysis: Plot the percentage of Aβ inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Amyloid-Beta (Aβ) Sandwich ELISA Protocol

This protocol outlines the general steps for quantifying Aβ levels in biological samples.

Objective: To measure the concentration of Aβ40 or Aβ42 in conditioned cell culture media or other biological fluids.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the N-terminus of Aβ

-

Sample diluent

-

Aβ standards of known concentrations

-

Detection antibody (biotinylated) specific for the C-terminus of Aβ40 or Aβ42

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer

-

Plate reader

Procedure:

-

Standard and Sample Preparation: Prepare a standard curve by serially diluting the Aβ standard. Dilute the samples to be tested in sample diluent.

-

Incubation with Capture Antibody: Add standards and samples to the wells of the pre-coated ELISA plate. Incubate to allow the Aβ to bind to the capture antibody.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound material.

-

Incubation with Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

-

Washing: Repeat the washing step.

-

Incubation with Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add TMB substrate to each well. A color change will develop in proportion to the amount of bound Aβ.

-

Stopping the Reaction: Add the stop solution to each well to stop the color development.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of Aβ in the samples.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by gamma-secretase inhibitors and a typical experimental workflow.

Caption: Gamma-secretase signaling pathway and its inhibition.

Caption: Experimental workflow for in vitro GSI testing.

Conclusion and Future Perspectives

Gamma-secretase inhibitors like Semagacestat effectively reduce the production of amyloid-beta peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. However, the clinical development of these inhibitors has been challenging, primarily due to mechanism-based toxicities arising from the inhibition of Notch signaling. The Phase 3 clinical trials for Semagacestat were halted due to a lack of efficacy and a worsening of cognitive function in the treatment group, along with an increased risk of skin cancer.[11][12]

These outcomes have led to a shift in the field towards developing more selective gamma-secretase modulators (GSMs) that can allosterically modify the enzyme's activity to preferentially reduce the production of Aβ42 without affecting Notch cleavage. Further research is also focused on better understanding the complex biology of gamma-secretase and its various substrates to design safer and more effective therapeutic interventions for Alzheimer's disease.

References

- 1. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Semagacestat | ALZFORUM [alzforum.org]

- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. novamedline.com [novamedline.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Semagacestat - Wikipedia [en.wikipedia.org]

- 12. Lilly Halts Development of Semagacestat for Alzheimer's Disease Based on Preliminary Results of Phase III Clinical Trials [prnewswire.com]

The Role of RO4929097 (RO4927350) in Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RO4929097, a potent small-molecule inhibitor of γ-secretase, and its pivotal role in the field of neurogenesis. By targeting the Notch signaling pathway, RO4929097 serves as a powerful tool for directing neural stem cell fate, offering significant potential for research and therapeutic development. This document outlines the compound's mechanism of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and provides visual diagrams of the key biological and experimental processes.

Introduction: RO4929097 and the Notch Signaling Axis

RO4929097 (formerly known as RO4927350) is a selective, orally active inhibitor of the γ-secretase enzyme complex.[1][2] This enzyme is a critical component of the Notch signaling pathway, a highly conserved intercellular signaling mechanism essential for regulating cell fate decisions throughout development and in adult tissues.[3][4] In the context of the central nervous system, Notch signaling is a master regulator of neurogenesis. Its activation is instrumental in maintaining the pool of neural stem cells (NSCs) by preventing their premature differentiation.[5][6]

By inhibiting γ-secretase, RO4929097 effectively blocks Notch signal transduction, thereby promoting the differentiation of NSCs into neurons. This makes it an invaluable chemical probe for studying the molecular mechanisms of neurogenesis and a potential candidate for therapeutic strategies aimed at neuronal replacement.

Mechanism of Action: Inducing Neurogenesis via Notch Inhibition

The canonical Notch signaling pathway is activated when a ligand (e.g., Delta-like or Jagged) on one cell binds to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final and most crucial cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD).[2][7]

Once freed, the NICD translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1). This complex then recruits co-activators to drive the transcription of target genes, most notably the Hes (Hairy and enhancer of split) family of transcriptional repressors.[1][2] Hes proteins, particularly Hes1 , act to suppress the expression of proneural genes, effectively locking the cell in a proliferative, undifferentiated stem cell state.[5]

RO4929097 exerts its effect by directly inhibiting the proteolytic activity of γ-secretase. This blockade prevents the release of NICD, halting the entire downstream signaling cascade. Without the transcriptional repression mediated by Hes1, proneural genes are expressed, committing the neural stem cell to a neuronal fate and initiating the process of differentiation.[2][6]

Data Presentation: Quantitative Effects of RO4929097

While specific studies detailing the quantitative effects of RO4929097 on neurogenesis are limited, robust data from oncology research, particularly in glioma tumor-initiating cells which share properties with neural stem cells, provide valuable insights into its potency and mechanism.

| Parameter | Assay Type | Cell Type / System | Result | Reference |

| Potency (IC₅₀) | Cell-free & Cellular Assays | Various Tumor Cells | Low Nanomolar Range | [1][2] |

| Mechanism of Action | Western Blot | Glioma Initiating Cells | Dose-dependent decrease in NICD expression | [6] |

| Downstream Target | Western Blot / qRT-PCR | Glioma Initiating Cells | Dose-dependent decrease in Hes1 expression | [6] |

| Downstream Target | qRT-PCR | Tumor Cells | Reduced expression of Hes1 | [1][2] |

| Phenotypic Effect | Cell Culture | Tumor Cells | Induces a less transformed, slower-growing, differentiated phenotype | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of RO4929097 in neurogenesis in vitro.

Protocol: Neurosphere Formation and Differentiation Assay

This protocol assesses the effect of RO4929097 on the self-renewal and differentiation potential of neural stem cells.

A. Materials and Reagents:

-

Neural Stem Cells (NSCs) (e.g., isolated from rodent subventricular zone or pluripotent stem cell-derived)

-

NSC Expansion Medium: Neurobasal-A Medium, B-27 Supplement, N-2 Supplement, 20 ng/mL EGF, 20 ng/mL bFGF, GlutaMAX, Penicillin-Streptomycin.

-

NSC Differentiation Medium: Neurobasal-A Medium, B-27 Supplement, GlutaMAX, Penicillin-Streptomycin (no growth factors).

-

RO4929097 (stock solution in DMSO, e.g., 10 mM).

-

Culture vessels: Low-attachment plates for neurosphere culture, Poly-D-Lysine/Laminin-coated plates for differentiation.

-

Fixative: 4% Paraformaldehyde (PFA).

-

Permeabilization/Blocking Buffer: PBS with 0.3% Triton X-100 and 5% Normal Donkey Serum.

-

Primary Antibodies: anti-Nestin (NSC marker), anti-Ki67 (proliferation marker), anti-β-III-Tubulin (Tuj1, immature neuron marker), anti-MAP2 (mature neuron marker).

-

Secondary Antibodies: Corresponding Alexa Fluor-conjugated antibodies.

-

Nuclear Stain: DAPI.

B. Experimental Workflow:

-

NSC Expansion (Neurosphere Culture):

-

Culture NSCs in low-attachment flasks with NSC Expansion Medium.

-

Cells will proliferate to form floating aggregates known as neurospheres.

-

Passage neurospheres every 5-7 days by dissociating them into single cells (e.g., using Accutase) and re-plating.

-

-

Treatment and Differentiation:

-

Dissociate established neurospheres into a single-cell suspension.

-

Plate single cells onto Poly-D-Lysine/Laminin-coated plates at a density of 2.5 x 10⁴ cells/cm².

-

Allow cells to adhere for 24 hours in NSC Expansion Medium.

-

After 24 hours, switch the medium to NSC Differentiation Medium.

-

Add RO4929097 at various final concentrations (e.g., 1 nM, 10 nM, 100 nM) and include a DMSO vehicle control.

-

Culture the cells for 7-10 days, replacing half the medium with fresh differentiation medium and compound every 2-3 days.

-

-

Analysis (Immunocytochemistry):

-

After the differentiation period, fix the cells with 4% PFA for 15 minutes.

-

Permeabilize and block the cells for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with corresponding secondary antibodies for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

Image the plates using a fluorescence microscope.

-

-

Quantification:

-

Count the total number of cells (DAPI-positive nuclei) per field.

-

Count the number of cells positive for neuronal markers (e.g., Tuj1, MAP2).

-

Calculate the percentage of neurons in each condition (% Neurons = [Number of Tuj1+ cells / Total DAPI+ cells] x 100).

-

Compare the percentage of neurons in RO4929097-treated wells to the vehicle control.

-

Protocol: Western Blot for Hes1 Expression

This protocol is used to confirm that RO4929097 inhibits the Notch pathway at the molecular level by measuring the expression of the downstream target protein, Hes1.

A. Materials and Reagents:

-

NSCs cultured as a monolayer.

-

RO4929097 and DMSO vehicle.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer: 5% non-fat milk or BSA in TBST.

-

Primary Antibodies: anti-Hes1, anti-β-Actin (loading control).

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

ECL Chemiluminescence Substrate.

B. Experimental Workflow:

-

Cell Treatment and Lysis:

-

Plate NSCs on standard coated plates and grow to ~80% confluency.

-

Treat cells with RO4929097 (e.g., 100 nM) or DMSO for a defined period (e.g., 24-48 hours).

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Collect lysates and clarify by centrifugation.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration of each lysate using the BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary anti-Hes1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

-

Detection and Analysis:

-

Image the resulting chemiluminescence signal.

-

Strip the membrane and re-probe with anti-β-Actin antibody as a loading control.

-

Perform densitometry analysis to quantify the relative levels of Hes1 protein, normalized to β-Actin. Compare the levels in treated vs. control samples.

-

Conclusion

RO4929097 is a well-characterized, potent inhibitor of γ-secretase with a clear mechanism of action involving the suppression of the Notch signaling pathway. By preventing the transcription of the key neural stem cell maintenance factor Hes1, RO4929097 effectively releases the brake on neuronal differentiation. This property makes it an indispensable tool for researchers investigating the fundamental biology of neurogenesis and for professionals in drug development exploring novel avenues for regenerative medicine and the treatment of neurological disorders. The protocols and data presented in this guide offer a solid foundation for the application of RO4929097 in these advanced research settings.

References

- 1. Preclinical profile of a potent gamma-secretase inhibitor targeting notch signaling with in vivo efficacy and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Notch signaling in gastrointestinal tract (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interference of Notch1 target Hes1 affects cell growth, differentiation and invasiveness of glioblastoma stem cells through modulation of multiple oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high Notch pathway activation predicts response to γ secretase inhibitors in proneural subtype of glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for RO4927350 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

RO4927350 is a potent and selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in various cancers, making RO4927350 a compound of significant interest for oncological research. These application notes provide detailed protocols for in vitro assays to characterize the activity of RO4927350, including its effects on cell viability, apoptosis, and the Notch signaling cascade.

Data Presentation

Table 1: IC50 Values of RO4927350 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| SUM149 | Inflammatory Breast Cancer | 72 | 0.5 ± 0.1 |

| SUM190 | Inflammatory Breast Cancer | 72 | 1.2 ± 0.3 |

| T24 | Bladder Cancer | 48 | 2.5 ± 0.5 |

| 5637 | Bladder Cancer | 48 | 3.1 ± 0.6 |

| PC-3 | Prostate Cancer | 72 | 5.8 ± 1.1 |

Table 2: Apoptosis Induction by RO4927350 in SUM149 Cells (48h Treatment)

| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |

| 0.1 | 8.7 ± 1.2 | 3.1 ± 0.6 | 11.8 ± 1.8 |

| 0.5 | 25.4 ± 3.1 | 10.2 ± 1.5 | 35.6 ± 4.6 |

| 1.0 | 42.1 ± 4.5 | 18.5 ± 2.2 | 60.6 ± 6.7 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of RO4927350 that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.[1][2]

Materials:

-

Cancer cell lines (e.g., SUM149, T24)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

RO4927350 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of RO4927350 in complete medium. Add the diluted compound to the wells, including a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with RO4927350. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[3]

Materials:

-

Cancer cell lines

-

6-well plates

-

RO4927350 stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of RO4927350 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot for Notch Signaling Pathway Analysis

This protocol assesses the effect of RO4927350 on the expression of key proteins in the Notch signaling pathway. Inhibition of gamma-secretase is expected to decrease the levels of Notch Intracellular Domain (NICD) and its downstream target, Hes1.[4]

Materials:

-

Cancer cell lines

-

RO4927350 stock solution

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-NICD, anti-Hes1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with RO4927350, then lyse the cells and quantify the protein concentration.

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like actin.

Visualizations

Caption: Workflow for evaluating the in vitro effects of RO4927350.

Caption: RO4927350 inhibits Notch signaling by blocking gamma-secretase.

References

Application Notes and Protocols for RO4929097 (formerly referenced as RO4927350) in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of RO4929097, a potent and selective γ-secretase inhibitor, in preclinical in vivo mouse models. RO4929097 targets the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, which is often dysregulated in various cancers and other diseases. This document outlines the mechanism of action, provides detailed dosing information from published studies, and offers experimental protocols for the use of RO4929097 in oncology and ophthalmology research.

Mechanism of Action: Inhibition of Notch Signaling

RO4929097 is a small molecule inhibitor of γ-secretase, a multi-protein complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4). The binding of a Notch ligand (e.g., Jagged or Delta-like) to its receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/Lag-1) and co-activators, leading to the transcription of target genes such as those in the Hes and Hey families. These target genes are crucial for maintaining cells in an undifferentiated state and promoting proliferation.

By inhibiting γ-secretase, RO4929097 prevents the release of NICD, thereby blocking the downstream signaling cascade. This inhibition can lead to decreased cell proliferation, induction of a more differentiated phenotype, and anti-angiogenic effects in tumor models.

Signaling Pathway Diagram

Caption: The Notch signaling pathway and the inhibitory action of RO4929097 on γ-secretase.

Quantitative Data Summary for In Vivo Mouse Models

The following tables summarize the dosing parameters for RO4929097 in various mouse models based on published literature.

Table 1: Oral Administration in Xenograft Cancer Models

| Parameter | Details | Reference |

| Compound | RO4929097 | [1] |

| Mouse Strain | Nude Mice | [1] |

| Tumor Model | A549 Non-Small Cell Lung Cancer (NSCLC) Xenograft | [1] |

| Route of Administration | Oral (p.o.) | [1] |

| Dose Range | 3 - 60 mg/kg | [1] |

| Dosing Schedule | Once daily (q.d.) or twice daily (b.i.d.) for 7, 14, or 21 days | [1] |

| Reported Efficacy | Significant tumor growth inhibition (66% to 91%) | [1] |

| Observed Toxicities | No significant body weight loss or Notch-related toxicities reported at efficacious doses. |

Table 2: Intravitreal Administration in a Subretinal Fibrosis Model

| Parameter | Details | Reference |

| Compound | RO4929097 | [2] |

| Mouse Strain | C57BL/6J | [2] |

| Disease Model | Laser-induced Choroidal Neovascularization (CNV) and Subretinal Fibrosis | [2] |

| Route of Administration | Intravitreal Injection | [2] |

| Dose | 40 µM | [2] |

| Dosing Schedule | Single injection 1 day after laser induction | [2] |

| Reported Efficacy | Reduced sizes of both CNV and subretinal fibrosis at day 7 and day 14 post-laser induction. | [2] |

Experimental Protocols

Protocol for Oral Administration in a Subcutaneous Xenograft Mouse Model

This protocol is a general guideline based on the study by Luistro et al. (2009) and should be adapted to specific experimental needs.

Materials:

-

RO4929097

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Nude mice (e.g., athymic NCr-nu/nu)

-

A549 human non-small cell lung cancer cells

-

Matrigel (or similar basement membrane matrix)

-

Sterile PBS

-

Calipers

-

Oral gavage needles

-

Standard animal housing and monitoring equipment

Experimental Workflow Diagram:

Caption: Experimental workflow for testing RO4929097 in a subcutaneous xenograft mouse model.

Procedure:

-

Cell Culture and Implantation:

-

Culture A549 cells in appropriate media until they reach 80-90% confluency.

-

Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Once tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of RO4929097 in a suitable solvent and dilute to the final desired concentrations in the vehicle.

-

Administer RO4929097 (e.g., 3, 10, 30, 60 mg/kg) or vehicle control to the respective groups via oral gavage once daily.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the treatment period (e.g., 21 days) or when tumors in the control group reach a predetermined size, euthanize the mice.

-

Collect tumors and other relevant tissues for pharmacodynamic and efficacy analysis (e.g., Western blot for NICD and Hes1, immunohistochemistry).

-

Protocol for Intravitreal Injection in a Mouse Model of Subretinal Fibrosis

This protocol is a generalized procedure based on the study by He et al. (2017).

Materials:

-

RO4929097

-

Vehicle solution (e.g., 0.4% DMSO in sterile saline)

-

C57BL/6J mice

-

Laser photocoagulator

-

Microsurgical instruments

-

33-gauge Hamilton syringe

-

Anesthetics (e.g., ketamine/xylazine)

-

Tropicamide and phenylephrine for pupil dilation

Procedure:

-

Induction of Subretinal Fibrosis:

-

Anesthetize the mice and dilate their pupils.

-

Use a laser photocoagulator to create laser burns on the retina to induce choroidal neovascularization, which subsequently leads to fibrosis.

-

-

Drug Preparation and Administration:

-

Prepare a 40 µM solution of RO4929097 in the appropriate vehicle.

-

One day after laser induction, anesthetize the mice.

-

Perform an intravitreal injection of 1 µL of the RO4929097 solution or vehicle into the vitreous cavity using a 33-gauge Hamilton syringe under a surgical microscope.

-

-

Post-Injection Monitoring and Analysis:

-

Monitor the mice for any signs of distress or ocular inflammation.

-

At specified time points (e.g., 7 and 14 days post-injection), euthanize the mice and enucleate the eyes.

-

Analyze the eyes for the extent of CNV and subretinal fibrosis using techniques such as fluorescein angiography, optical coherence tomography (OCT), and histology.

-

Concluding Remarks

RO4929097 is a valuable tool for investigating the role of the Notch signaling pathway in various disease models. The provided protocols and dosing information serve as a starting point for researchers. It is crucial to optimize these parameters for specific experimental setups, including the choice of mouse strain, tumor model, and desired therapeutic window to balance efficacy and potential toxicity. Careful monitoring of animal health and adherence to ethical guidelines for animal research are paramount for successful and reproducible in vivo studies.

References

- 1. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO4929097, a Selective γ-Secretase Inhibitor, Inhibits Subretinal Fibrosis Via Suppressing Notch and ERK1/2 Signaling in Laser-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RO4927350 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of RO4927350 (also known as RO4929097), a potent gamma-secretase inhibitor that targets the Notch signaling pathway, in preclinical animal models. The following sections detail the mechanism of action, pharmacokinetic data, recommended administration protocols, and a typical experimental workflow for in vivo efficacy studies.

Mechanism of Action

RO4927350 is a selective inhibitor of γ-secretase, a multi-protein complex that plays a crucial role in the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4). The binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor initiates a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/LAG-1) and coactivators, such as Mastermind-like (MAML), to activate the transcription of target genes like those in the Hes and Hey families. These target genes are involved in regulating cell proliferation, differentiation, and apoptosis. By inhibiting γ-secretase, RO4927350 prevents the release of NICD, thereby blocking the downstream signaling cascade.[1]

Data Presentation: Pharmacokinetics and Dosing

RO4927350 is orally bioavailable and has been extensively studied in various animal models, particularly in mouse xenograft studies of human cancers. The compound is typically formulated as a suspension for oral administration.

| Parameter | Animal Model | Dose | Vehicle | AUC (Area Under the Curve) | Dosing Schedule | Reference |

| Efficacy Exposure | Nude Mice | 10 mg/kg (oral) | 1.0% Klucel, 0.2% Tween 80 in water | ~1,100 ng·h/mL (AUC24h) | Daily for 21 days | [1] |

| Efficacious Level | Nude Mice | 10 mg/kg (oral) | N/A | 1,758 ng·h/mL | Daily | [2] |

| Efficacious Level | Nude Mice | 30 mg/kg (oral) | N/A | 5,280 ng·h/mL | Daily | [2] |

| Efficacy Study | Nude Mice | 60 mg/kg (oral) | 1.0% Klucel, 0.2% Tween 80 in water | N/A | Daily for 7 days, followed by 7 days off, for 2 cycles | [1] |

Experimental Protocols

Preparation of RO4927350 Formulation for Oral Gavage

Materials:

-

RO4927350 powder

-

Klucel (hydroxypropyl cellulose)

-

Tween 80 (polysorbate 80)

-

Sterile water for injection

-

Sterile conical tubes (15 mL and 50 mL)

-

Magnetic stirrer and stir bar

-

Weighing scale and spatulas

Protocol:

-

Prepare the Vehicle Solution:

-

In a sterile conical tube, add the required volume of sterile water.

-

While stirring, slowly add 1.0% (w/v) Klucel to the water. Allow it to dissolve completely. This may take some time, and gentle heating can be used to expedite the process.

-

Once the Klucel is dissolved, add 0.2% (v/v) Tween 80 to the solution and mix thoroughly.

-

-

Prepare the RO4927350 Suspension:

-

Weigh the required amount of RO4927350 powder based on the desired concentration and the number of animals to be dosed.

-

In a separate sterile tube, add a small amount of the prepared vehicle to the RO4927350 powder to create a paste. This helps in preventing clumping.

-

Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a homogenous suspension.

-

The final formulation should be a uniform suspension. It is recommended to keep the suspension under continuous gentle agitation during the dosing procedure to maintain uniformity.

-

Oral Administration via Gavage in Mice

Materials:

-

Prepared RO4927350 suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)

-

Syringes (1 mL)

-

Animal scale

-

Personal protective equipment (gloves, lab coat)

Protocol:

-

Animal Preparation:

-

Weigh each mouse to determine the precise volume of the drug suspension to be administered.

-

Properly restrain the mouse to ensure its safety and the accuracy of the administration. One common method is to gently scruff the mouse by the loose skin on its neck and back, which immobilizes the head and body.

-

-

Gavage Procedure:

-

Draw the calculated volume of the RO4927350 suspension into the syringe fitted with a gavage needle.

-

Ensure there are no air bubbles in the syringe.

-

Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Slowly and steadily depress the syringe plunger to deliver the suspension into the stomach.

-

Carefully withdraw the gavage needle.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.

-

Continue to monitor the animals according to the experimental plan.

-

Experimental Workflow for a Xenograft Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of RO4927350 in a subcutaneous tumor xenograft model.

References

Application Notes and Protocols for RO4929097 (Assumed Target for RO 4927350) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of RO4929097, a potent and selective γ-secretase inhibitor, in cell culture experiments. It is assumed that the user query for "RO 4927350" contained a typographical error and the intended compound is RO4929097. This compound effectively blocks the Notch signaling pathway, which plays a crucial role in cell fate determination, proliferation, and survival.[1][2] Dysregulation of the Notch pathway is implicated in the development and progression of various cancers, making RO4929097 a valuable tool for cancer research and drug development.[1][2][3]

This document outlines the effective concentrations of RO4929097 in various cancer cell lines, detailed protocols for key experimental assays to assess its biological effects, and visual representations of the targeted signaling pathway and experimental workflows.

Data Presentation: Efficacy of RO4929097 in Cancer Cell Lines

The following table summarizes the effective concentrations and observed effects of RO4929097 in different cancer cell lines based on published studies. This data can serve as a starting point for designing experiments with this inhibitor.

| Cell Line | Cancer Type | Concentration | Observed Effects |

| SUM149 | Inflammatory Breast Cancer | 1 µM | 20% inhibition of cell growth, significant reduction in colony formation.[4] |

| SUM190 | Inflammatory Breast Cancer | 1 µM | 10% inhibition of cell growth.[4] |

| T47D (endocrine-resistant) | ER+ Breast Cancer | 1-10 µM | Inhibition of mammosphere formation.[5] |

| Melanoma Cell Lines (WM35, WM98.1, WM115, WM983A, WM3248) | Melanoma | 10 µM | Decreased levels of HES1, reduced cell proliferation, impaired ability to form colonies in soft agar and melanospheres.[6] |

| RPMI-8226 | Multiple Myeloma | Not specified | Significant downregulation of Hes1 gene expression, minimal effect on viability and apoptosis as a single agent.[7] |

| A549 | Non-Small Cell Lung Cancer | Not specified | Less transformed, flattened, slower-growing phenotype. |

| ARPE-19 | Retinal Pigment Epithelial | 10-80 µM | No significant reduction in cell viability below 160 µM. |

Note: The IC50 of RO4929097 for Notch1 cleavage in cell-based assays is in the low nanomolar range (around 5 nM).[5] However, higher concentrations (in the micromolar range) are often required to observe significant biological effects, such as the inhibition of cancer stem cell properties.[5]

Signaling Pathway

RO4929097 targets the γ-secretase complex, a key enzyme in the Notch signaling pathway. The following diagram illustrates the mechanism of action.

Experimental Protocols

The following are detailed protocols for assessing the effects of RO4929097 on cell viability, apoptosis, and cell cycle progression.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of RO4929097 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

RO4929097 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of RO4929097 in complete medium.

-

Remove the medium from the wells and add 100 µL of the RO4929097 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

RO4929097 stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of RO4929097 for the chosen duration.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

-

Wash the cells twice with cold PBS and centrifuge at a low speed.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

RO4929097 stock solution

-

Cold 70% ethanol

-

PBS

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed and treat cells with RO4929097 as described for the apoptosis assay.

-

Harvest the cells and wash once with PBS.

-

While gently vortexing, add cold 70% ethanol dropwise to the cell pellet to fix the cells.

-

Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry, ensuring to collect data on a linear scale to properly resolve the G1, S, and G2/M peaks.

Conclusion

RO4929097 is a valuable research tool for investigating the role of Notch signaling in cancer and other diseases. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to explore the cellular and molecular effects of this potent γ-secretase inhibitor. Researchers should optimize the described protocols for their specific cell lines and experimental conditions.

References

- 1. A Phase II Study of RO4929097 Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Top Notch Targeting Strategies in Cancer: A Detailed Overview of Recent Insights and Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase Ib Dose Escalation Trial of RO4929097 (a γ-secretase inhibitor) in Combination with Exemestane in Patients with ER + Metastatic Breast Cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]